
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol It is a fluorinated derivative of tetrahydronaphthalen-1-ol, characterized by the presence of two fluorine atoms at the 5 and 7 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the fluorination of a suitable precursor, such as tetrahydronaphthalen-1-ol. One common method involves the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions . The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale fluorination reactions may require specialized equipment and safety measures due to the reactivity of fluorinating agents .
Chemical Reactions Analysis
Oxidation of the Hydroxyl Group
The hydroxyl group at position 1 undergoes oxidation, a reaction critical for functional group interconversion:
Reaction Type | Reagent | Product | Conditions |
---|---|---|---|
Oxidation | Potassium permanganate (KMnO₄) | Ketone derivative | Aqueous acidic or alkaline conditions |
Mechanism : The secondary alcohol (-CH₂OH) is oxidized to a ketone (-CO-), a common transformation in organic chemistry. Fluorine substituents at positions 5 and 7 influence electronic effects, potentially stabilizing intermediates or directing reactivity.
Reduction Reactions
While reduction of the hydroxyl group itself is less common, fluorinated substituents may enable alternative pathways:
Reaction Type | Reagent | Product | Conditions |
---|---|---|---|
Reduction | Sodium borohydride (NaBH₄) | Reduced derivative | Protic conditions (e.g., ethanol) |
Note : The role of fluorine in modulating reduction pathways requires further investigation, as current data focuses on oxidation.
Reactivity Considerations
-
Fluorine Effects : The difluoro substituents enhance lipophilicity and electron-withdrawing effects, influencing reaction rates and regioselectivity.
-
Stereochemistry : The (1R) configuration (as noted in PubChem CID 65750533) may affect reaction outcomes, particularly in chiral environments .
Research Gaps and Future Directions
Current literature focuses on oxidation and synthesis pathways. Additional studies are needed to explore:
-
Nucleophilic aromatic substitution (if activated by fluorine).
-
Coupling reactions (e.g., Suzuki-Miyaura) involving tetrahydronaphthalene frameworks.
-
Enzymatic or catalytic transformations leveraging fluorine’s bioisosteric properties.
This compound’s fluorinated structure positions it as a valuable candidate for drug discovery and materials science applications, contingent on deeper mechanistic studies.
Scientific Research Applications
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a fluorinated organic compound with potential applications in scientific research. Here's an overview of its properties and applications:
Basic Information
- Chemical Name: this compound .
- Molecular Formula: C10H10F2O .
- Molecular Weight: 184.18300 g/mol .
- CAS Number: 173996-16-2 .
Known Applications and Research
While the search results do not provide extensive details specifically on the applications of this compound, they do point to some related areas of research:
- ** антиcancer Activity:** Research has explored pyrazolo[1,5-a]pyrimidines for anticancer activity, but a synthesized library of pyrazolo[1,5-a]pyrimidin-7-ols did not demonstrate growth inhibitory activity against MDA-MB-231 (human breast cancer) cells .
- Antimicrobial Activity: Nitrogen-containing heterocycles have been evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat). Certain compounds with fluorine substitutions showed decreased activity compared to others .
- Antiviral Activity: Some compounds with 1,2,3-triazole linkers have been tested for antiviral activity against HIV-1, displaying promising results .
Related Compounds
- (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol: This is a specific stereoisomer of the compound .
- (1S)-5-7-difluoro-1-2-3-4-tetrahydronaphthalen-1-amine hydrochloride: This is a related compound with an amine group instead of a hydroxyl group .
Additional Notes
Mechanism of Action
The mechanism of action of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The fluorine atoms may also influence the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline: Similar fluorinated structure but with a different ring system.
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one: Oxidized form of the compound with a ketone group instead of a hydroxyl group.
Uniqueness
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical behavior and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Structural Overview
Chemical Formula: C10H10F2O
Molecular Weight: 184.19 g/mol
IUPAC Name: (1S)-5,7-difluoro-1,2,3,4-tetrahydro-1-naphthalenol
The compound features a bicyclic naphthalenol backbone with fluorine substitutions at positions 5 and 7, which may influence its physicochemical properties such as hydrophobicity and reactivity. These features are often linked to biological interactions such as enzyme inhibition or receptor binding.
1. Antioxidant Properties
Phenolic compounds like naphthalenols are known to exhibit antioxidant activity due to their ability to donate hydrogen atoms to neutralize free radicals. The presence of fluorine atoms may modulate this activity by altering the electron density around the hydroxyl group.
2. Enzyme Inhibition
Fluorinated aromatic compounds have been explored for their inhibitory effects on enzymes such as kinases and proteases. The structural similarity of 5,7-difluoro derivatives to other enzyme inhibitors suggests potential activity against enzymes like:
- Cyclooxygenase (COX): Commonly targeted in anti-inflammatory pathways.
- Angiotensin-Converting Enzyme (ACE): Fluorinated compounds have shown inhibitory effects in related studies .
3. Antimicrobial Activity
Fluorinated compounds often display antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit critical enzymes. While specific studies on this compound are lacking, its structural analogs may suggest similar activity.
Structure-Activity Relationship (SAR) Insights
SAR studies indicate that:
- Hydroxyl groups contribute significantly to binding affinity in receptor-ligand interactions.
- Fluorine substitutions enhance metabolic stability and lipophilicity, which can improve bioavailability and target specificity.
For example:
- Studies on flavonoids with fluorine substitutions showed enhanced ACE inhibition .
- Fluorinated strobilurin analogs demonstrated improved fungicidal activity compared to non-fluorinated counterparts .
Hypothetical Case Study: Antioxidant Assay
Objective: Evaluate the DPPH radical scavenging activity of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol.
Methodology:
- Prepare a series of concentrations (10 µM–500 µM) of the compound in ethanol.
- Mix with DPPH solution and incubate for 30 minutes in the dark.
- Measure absorbance at 517 nm using a spectrophotometer.
Concentration (µM) | % Radical Scavenging Activity |
---|---|
10 | 15 |
50 | 38 |
100 | 62 |
500 | 85 |
This hypothetical data suggests moderate-to-high antioxidant potential.
Limitations
- Lack of direct experimental data on this specific compound.
- Predictions are based on structural analogs and SAR studies.
Future Research
- In vitro Enzyme Assays: Test inhibitory effects on enzymes like COX or ACE.
- Antimicrobial Screening: Evaluate efficacy against bacterial and fungal strains.
- Toxicological Studies: Assess cytotoxicity in mammalian cell lines.
Properties
Molecular Formula |
C10H10F2O |
---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2 |
InChI Key |
CKGYXCMBPBDKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)F)O |
Origin of Product |
United States |
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